molecular formula C18H25N7O B6448168 1-methyl-3-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one CAS No. 2640956-85-8

1-methyl-3-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one

Número de catálogo: B6448168
Número CAS: 2640956-85-8
Peso molecular: 355.4 g/mol
Clave InChI: WVQDCJYDKGPDBW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a hybrid heterocyclic architecture combining pyrimidine, piperazine, and dihydropyrazinone moieties. The pyrrolidin-1-yl substituent at the pyrimidine C6 position enhances lipophilicity, while the methyl group at pyrimidine C4 and the piperazine linker contribute to conformational flexibility. Such structural attributes are often associated with improved pharmacokinetic profiles, including enhanced membrane permeability and metabolic stability .

Propiedades

IUPAC Name

1-methyl-3-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7O/c1-14-13-15(23-6-3-4-7-23)21-18(20-14)25-11-9-24(10-12-25)16-17(26)22(2)8-5-19-16/h5,8,13H,3-4,6-7,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQDCJYDKGPDBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=CN(C3=O)C)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Analogous Compounds

The compound’s structural analogs share core heterocyclic frameworks but differ in substituents and connectivity, leading to variations in physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name / Identifier Core Structure Differences Key Substituents/Modifications Inferred Properties/Applications
Target Compound Pyrimidine-piperazine-dihydropyrazinone hybrid - Pyrrolidin-1-yl at pyrimidine C6
- Methyl at pyrimidine C4
Potential kinase inhibition; enhanced solubility via piperazine
7-{4-[(dimethylamino)methyl]piperidin-1-yl}-2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (Patent EP 2023/39) Pyrido[1,2-a]pyrimidinone core - Dimethylpyrazolo group
- Dimethylamino-piperidinyl
Likely CNS-targeted activity due to basic amine; higher polarity
1-(4-nitrophenyl)-3-(2-oxo-1,2,3,4-tetrahydro-1H-pyrimidin-6-yl)pyrrol-2-one (MK39) Pyrrol-2-one-tetrahydro-pyrimidine hybrid - Nitrophenyl group
- Tetrahydro-pyrimidine
Electron-withdrawing nitro group may reduce bioavailability
6-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one () Pyridazinone-oxadiazole hybrid - Oxadiazole linker
- Pyrazinyl substituent
Potential antiviral/antimicrobial activity (oxadiazole motifs)

Key Observations

Substituent Impact on Solubility: The target compound’s pyrrolidin-1-yl group (vs. dimethylamino in EP 2023/39) offers a balance between lipophilicity and solubility. Piperazine rings in both compounds enhance water solubility compared to nitrophenyl-containing analogs like MK39 . The oxadiazole-containing analog () is likely less soluble due to rigid aromaticity .

Bioactivity Trends :

  • Pyrimidine-piperazine hybrids (target compound and EP 2023/39) are frequently explored in kinase inhibitor design, leveraging the piperazine’s ability to engage hinge regions .
  • Nitrophenyl groups (MK39) are less common in modern drug design due to metabolic instability but remain useful in early-stage probes for covalent binding studies .

Synthetic Accessibility: The target compound’s synthesis likely employs amide coupling or nucleophilic aromatic substitution, akin to methods used for MK39 (HOBt/TBTU-mediated coupling) . Patent EP 2023/39 compounds may require more complex multi-step routes due to pyrido-pyrimidinone cores .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.